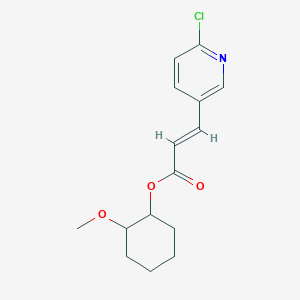

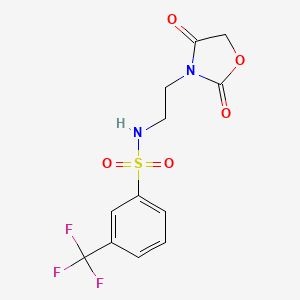

![molecular formula C13H15N3O4S B2543466 ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 52793-45-0](/img/structure/B2543466.png)

ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in various fields, including agriculture and medicine. The papers provided discuss various derivatives of ethyl 1H-pyrazole-4-carboxylate, their synthesis, structural analysis, and potential applications.

Synthesis Analysis

The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives is a multi-step process involving the initial formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was achieved by treating an intermediate with ethyl 2-cyano-3,3-dimethylthioacrylate . Another method described the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid ethyl esters to 5-cyano esters through nonaqueous diazotization .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques such as HPLC, X-ray diffraction, FT-IR, (1)H-NMR, (13)C-NMR, and MS . For example, the crystal structure of a methylthio derivative was determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives involves their interaction with different reagents to form a variety of products. Diazotization and coupling reactions have been used to synthesize pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Acetylation reactions have been performed to yield acetylated products, with the nitrogen atoms in the ring being the main sites of modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular volume, which are important for understanding the compound's behavior in different environments . The spectroscopic characteristics, such as NMR chemical shifts and FT-IR spectra, are indicative of the functional groups present and their electronic environment . Additionally, preliminary bioassays have indicated that some derivatives exhibit fungicidal and plant growth regulation activities .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- Novel Synthesis Pathways: A study by Beck et al. (1988) discusses a novel conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to 5-cyano esters, showcasing a method to create chemical hybridizing agents for wheat and barley. This underscores the compound's utility in agricultural chemical synthesis (Beck, Ackmann, Staszak, & Wright, 1988).

- Crystal Structure Analysis: Minga (2005) synthesized a related compound and determined its crystal structure via X-ray diffraction, indicating potential for fungicidal and plant growth regulation activities. This emphasizes the compound's role in the development of new agricultural chemicals (Minga, 2005).

Pharmacological Research

- Antiglaucoma Activity: Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives from a similar compound, studying their effects on carbonic anhydrase isoenzymes. The derivatives showed potential as potent inhibitors, indicating a path for developing new antiglaucoma agents (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Environmental Applications

- Herbicide Degradation: Singh and Singh (2013) examined the degradation behavior of pyrazosulfuron-ethyl in water across different pH levels, revealing the compound's stability and degradation patterns. Such studies are crucial for understanding environmental impacts of agrochemicals (Singh & Singh, 2013).

Material Science

- Corrosion Inhibition: Dohare et al. (2017) explored new corrosion inhibitors for mild steel, synthesizing compounds including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate. These inhibitors showed high efficiency, demonstrating the compound's potential in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).

Propiedades

IUPAC Name |

ethyl 5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-15-16(12(11)14)21(18,19)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHMHPOXZAYYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)S(=O)(=O)C2=CC=C(C=C2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

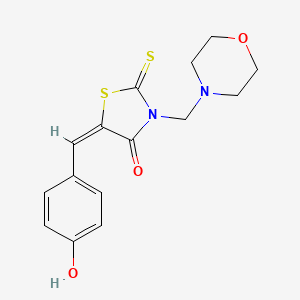

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)

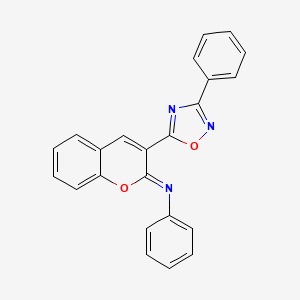

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)

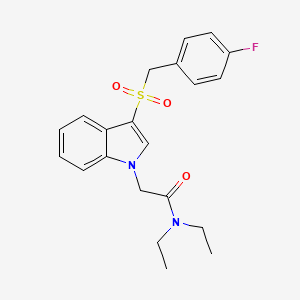

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)

![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)

![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)

![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)